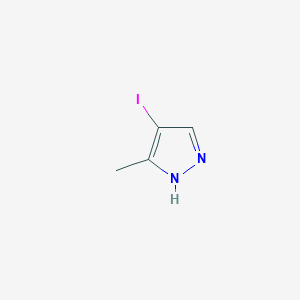

4-Iodo-3-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDMYGCRVXWTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573393 | |

| Record name | 4-Iodo-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15802-75-2 | |

| Record name | 4-Iodo-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Iodo-3-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for obtaining 4-iodo-3-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The document details established synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

4-Iodo-3-methyl-1H-pyrazole is a key intermediate in the synthesis of a variety of more complex molecules. The presence of the iodo group at the 4-position of the pyrazole ring allows for further functionalization through various cross-coupling reactions, making it a versatile precursor for the development of novel compounds with potential biological activities. This guide summarizes effective methods for its preparation.

Synthetic Routes

The primary strategies for the synthesis of 4-iodo-3-methyl-1H-pyrazole involve the direct iodination of a 3-methyl-1H-pyrazole precursor or a multi-step synthesis from acyclic precursors.

Direct Iodination of 3-Methyl-1H-pyrazole

A common and straightforward approach is the electrophilic iodination of 3-methyl-1H-pyrazole. This reaction typically employs molecular iodine (I₂) in the presence of an oxidizing agent or a base to facilitate the substitution at the electron-rich 4-position of the pyrazole ring.

A patented method describes the synthesis of 4-iodo-3-methylpyrazole by reacting 3-methylpyrazole with iodine in the presence of an oxidant. The oxidant reacts with the hydrogen iodide generated during the reaction, driving the equilibrium towards the product and improving the overall yield.[1]

Logical Workflow for Direct Iodination

Caption: General workflow for the direct iodination of 3-methyl-1H-pyrazole.

Synthesis from α,β-Alkynic Hydrazones

An alternative method involves the electrophilic cyclization of α,β-alkynic hydrazones. This approach provides a route to variously substituted 4-iodopyrazoles. The synthesis starts with the reaction of a suitable α,β-alkynic ketone or aldehyde with a hydrazine to form the corresponding hydrazone, which is then treated with molecular iodine to induce cyclization and iodination.[2]

Signaling Pathway for Synthesis from α,β-Alkynic Hydrazones

Caption: Synthetic pathway to 4-iodopyrazoles via α,β-alkynic hydrazones.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 4-iodopyrazoles from the literature. Please note that yields can vary based on the specific substrate and reaction conditions.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Aryl-3-CF₃-1H-pyrazoles | I₂, CAN, MeCN, reflux | 1-Aryl-4-iodo-3-CF₃-1H-pyrazoles | 71-81% | [3][4] |

| α,β-Alkynic Hydrazones | I₂, NaHCO₃, CH₃CN, rt | 1-Aryl-4-iodo-3-methyl-5-phenyl-1H-pyrazoles | 81% | [2] |

| Pyrazole | I₂, Na₂HPO₄·2H₂O, NaI, H₂O, reflux | 4-Iodopyrazole | 87% | [1] |

Experimental Protocols

Protocol 1: Direct Iodination of 1-Aryl-3-trifluoromethyl-1H-pyrazole[3][4]

This protocol is adapted from the synthesis of 1-aryl-4-iodo-3-trifluoromethyl-1H-pyrazoles and can be conceptually applied to 3-methyl-1H-pyrazole with appropriate modifications.

Materials:

-

1-Aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol)

-

Iodine (I₂) (1.3 mmol)

-

Ceric ammonium nitrate (CAN) (1.1 mmol)

-

Acetonitrile (MeCN) (10 mL)

-

Saturated aqueous Na₂S₂O₃ solution

-

Saturated aqueous NaHCO₃ solution

-

Dichloromethane (DCM)

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of the 1-aryl-3-trifluoromethyl-1H-pyrazole in acetonitrile, add iodine and ceric ammonium nitrate.

-

Reflux the reaction mixture overnight.

-

Cool the solution to room temperature and dilute with dichloromethane.

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ solution (2 x 5 mL) and then with saturated aqueous NaHCO₃ solution (3 x 5 mL).

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Aryl-4-iodopyrazoles from α,β-Alkynic Hydrazones[2]

Materials:

-

α,β-Alkynic hydrazone (0.25 mmol)

-

Iodine (I₂) (0.75 mmol)

-

Sodium bicarbonate (NaHCO₃) (0.75 mmol)

-

Acetonitrile (CH₃CN) (7 mL)

Procedure:

-

To a stirred solution of iodine and NaHCO₃ in acetonitrile (5 mL), add the α,β-alkynic hydrazone in acetonitrile (2 mL).

-

Stir the solution at room temperature under an argon atmosphere for 30 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the residue by flash chromatography.

Conclusion

The synthesis of 4-iodo-3-methyl-1H-pyrazole can be achieved through several effective methods. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. The direct iodination of the corresponding pyrazole is often the most atom-economical approach, while the cyclization of hydrazones offers a versatile alternative for constructing more complex pyrazole systems. The provided protocols offer a starting point for the laboratory preparation of this important synthetic intermediate.

References

- 1. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 3. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-3-methyl-1H-pyrazole and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and characterization of 4-Iodo-3-methyl-1H-pyrazole and its closely related analogs. Due to the limited availability of specific experimental data for 4-Iodo-3-methyl-1H-pyrazole, this document leverages data from structurally similar compounds to provide valuable insights for research and development activities.

Core Physicochemical Properties

Quantitative data on the physicochemical properties of 4-Iodo-3-methyl-1H-pyrazole is not extensively documented in publicly available literature. However, analysis of its isomers and halogenated analogs provides a foundational understanding of its expected characteristics. The following tables summarize the available experimental data for key analogs.

Table 1: Physicochemical Properties of Iodinated Methylpyrazole Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 4-Iodo-1-methyl-1H-pyrazole | 39806-90-1 | C₄H₅IN₂ | 208.00 | Solid | 59-64 | - | - | - |

| 3-Iodo-1-methyl-1H-pyrazole | 92525-10-5 | C₄H₅IN₂ | 208.00 | Liquid | - | - | 1.936[1] | 1.588[1] |

| 4-Iodopyrazole | 3469-69-0 | C₃H₃IN₂ | 193.97 | Solid | 108-110[2] | - | - | - |

Table 2: Physicochemical Properties of Brominated Methylpyrazole Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 4-Bromo-3-methyl-1H-pyrazole | 13808-64-5 | C₄H₅BrN₂ | 161.00 | Solid | 77-79 | - | - |

| 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | C₄H₅BrN₂ | 161.00 | Liquid | - | 185-188 | 1.558 |

Table 3: Computed and Other Properties

| Compound Name | Property | Value | Source |

| 4-Iodopyrazole | LogP | 1.7 | PubChem[2] |

| 4-bromo-3-methyl-1H-pyrazole | pKa | Data available in IUPAC Digitized pKa Dataset | PubChem[3] |

Experimental Protocols

The synthesis of 4-iodo-3-methyl-1H-pyrazole can be approached through the direct iodination of 3-methyl-1H-pyrazole. Several methods are reported for the iodination of pyrazole rings, offering routes that can be adapted for this specific target.

Representative Protocol: Direct Iodination of a Pyrazole Ring

This protocol is a generalized procedure based on the iodination of 1-aryl-3-CF3-1H-pyrazoles using iodine and a mild oxidant, ceric ammonium nitrate (CAN).[4] This method is highly regioselective for the 4-position of the pyrazole ring.

Materials:

-

3-methyl-1H-pyrazole (starting material)

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 3-methyl-1H-pyrazole (1.0 mmol) in acetonitrile (10 mL), add iodine (1.1 mmol).

-

Add ceric ammonium nitrate (1.1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield 4-iodo-3-methyl-1H-pyrazole.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of iodination. The disappearance of the C4-H signal in the ¹H NMR spectrum is a key indicator of successful 4-iodination.[5]

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Logical Workflow and Diagrams

The synthesis and characterization of a substituted iodopyrazole, such as 4-Iodo-3-methyl-1H-pyrazole, follows a logical experimental workflow.

References

- 1. 3-Iodo-1-methyl-1H-pyrazole 95 92525-10-5 [sigmaaldrich.cn]

- 2. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

Spectroscopic Characterization of 4-Iodo-3-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-iodo-3-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a combination of experimental data for closely related analogs and predicted spectroscopic features based on established principles. This guide aims to serve as a valuable resource for the identification and characterization of 4-iodo-3-methyl-1H-pyrazole and its derivatives.

Predicted Spectroscopic Data of 4-Iodo-3-methyl-1H-pyrazole

The following tables summarize the predicted and observed spectroscopic data for 4-iodo-3-methyl-1H-pyrazole and its close analogs. These predictions are based on the analysis of substituent effects on the pyrazole ring system.

Table 1: 1H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 4-Iodo-3-methyl-1H-pyrazole (Predicted) | CDCl₃ | ~2.3 (s, 3H, CH₃) , ~7.5 (s, 1H, H5) , ~12-13 (br s, 1H, NH) |

| 4-Iodo-1H-pyrazole | CD₂Cl₂ | 7.6 (s, 2H, H3/H5), 10.5 (br s, 1H, NH)[1] |

| 4-Iodo-1-methyl-1H-pyrazol-3-amine | - | H-5 (d), N-CH₃ (s), NH₂ (br s)[2] |

Prediction Rationale: The methyl group at the C3 position is expected to show a singlet at approximately 2.3 ppm. The proton at the C5 position (H5) would appear as a singlet, likely in the aromatic region around 7.5 ppm. The N-H proton signal is expected to be a broad singlet at a downfield shift, characteristic of pyrazole N-H protons.

Table 2: 13C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 4-Iodo-3-methyl-1H-pyrazole (Predicted) | CDCl₃ | ~12 (CH₃) , ~60 (C4) , ~140 (C5) , ~150 (C3) |

| 4-Iodo-1H-pyrazole | CDCl₃ | C4, C3/C5[3] |

Prediction Rationale: The C4 carbon, directly attached to the iodine atom, is expected to be significantly shielded, appearing at a relatively upfield chemical shift (around 60 ppm). The methyl carbon (CH₃) will be in the typical aliphatic region. The C3 and C5 carbons will appear in the downfield region, characteristic of aromatic/heteroaromatic carbons.

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Major Absorption Bands (cm⁻¹) |

| 4-Iodo-3-methyl-1H-pyrazole (Predicted) | ~3100 (N-H stretch) , ~2950 (C-H stretch) , ~1550 (C=N stretch) , ~1450 (C=C stretch) |

| 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole | Transmission IR spectrum available[4] |

| 4-Iodo-1H-pyrazole | 3110 (N-H stretch)[1] |

Prediction Rationale: The IR spectrum is expected to show a characteristic broad N-H stretching band around 3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed around 2950 cm⁻¹. The pyrazole ring vibrations (C=N and C=C stretching) are expected in the 1450-1550 cm⁻¹ region.

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) |

| 4-Iodo-3-methyl-1H-pyrazole (Predicted) | EI or ESI | 222 (M⁺) |

| 4-Iodo-1H-pyrazole | GC-MS | Data available[5] |

Prediction Rationale: The molecular ion peak (M⁺) for 4-iodo-3-methyl-1H-pyrazole (C₄H₅IN₂) is expected at m/z 222.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for pyrazole derivatives, which can be adapted for 4-iodo-3-methyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra can be recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C, respectively.[6] Samples should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra can be recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed using the KBr pellet technique. The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using a mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI) sources. For EI, the sample is introduced via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the source.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like 4-iodo-3-methyl-1H-pyrazole.

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of 4-iodo-3-methyl-1H-pyrazole. While a complete experimental dataset is not yet publicly available, the provided data on related compounds and the predictive analysis serve as a valuable starting point for researchers. The outlined experimental protocols and the workflow diagram offer practical guidance for the characterization of this and similar pyrazole derivatives. As research progresses, a definitive and complete spectroscopic profile of 4-iodo-3-methyl-1H-pyrazole will be a valuable addition to the scientific literature.

References

The Multifaceted Biological Activities of Iodinated Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of an iodine atom to this heterocyclic ring significantly enhances its biological potential and provides a versatile handle for synthetic modifications. This technical guide offers an in-depth exploration of the biological activities of iodinated pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways, serving as a vital resource for researchers in drug discovery and development.

Anticancer Activity of Iodinated Pyrazole Derivatives

Iodinated pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Epidermal Growth Factor Receptor (EGFR) pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various iodinated and other halogenated pyrazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Pyrazole-based EGFR Inhibitors | 4-Fluorophenyl pyrazole derivative | MCF-7 (Breast) | 3.87 | [1] |

| Fused Pyrazole Derivatives | Compound 3 (pyrano-pyrazolo-pyrimidine) | - | EGFR: 0.06 | [2] |

| Fused Pyrazole Derivatives | Compound 9 (dihydropyrano[2,3-c]pyrazole) | - | VEGFR-2: 0.22 | [2] |

| Fused Pyrazole Derivatives | Compound 12 (pyrazolopyrimidine) | - | Dual EGFR/VEGFR-2 inhibitor | [2] |

| Pyrazole–Thiadiazole Hybrids | Compound 6g | A549 (Lung) | 5.176 (cell); 0.024 (EGFR) | [3] |

| 4-Amino-(1H)-pyrazole Derivatives | Compound 3f | PC-3, HEL, K562, MCF-7, MOLT4 | JAK1: 0.0034, JAK2: 0.0022, JAK3: 0.0035 | [4] |

| 4-Amino-(1H)-pyrazole Derivatives | Compound 11b | HEL, K562 | 0.35, 0.37 | [4] |

| Halogenoaminopyrazoles | Compound 4b (4-chlorophenyl) | HEp-2 (Cervical) | - | [5] |

| Halogenoaminopyrazoles | Compound 5d (bromophenyl) | HEp-2 (Cervical) | More pronounced antiproliferative effect | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[6][7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the iodinated pyrazole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating cell proliferation, differentiation, and survival.[4][9] Dysregulation of this pathway is implicated in various cancers. 4-Iodopyrazole is a key intermediate in the synthesis of JAK inhibitors.[9]

Caption: Inhibition of the JAK-STAT signaling pathway by an iodinated pyrazole derivative.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK pathway, promoting cell proliferation and survival.[1][2] EGFR is often overexpressed or mutated in various cancers.

Caption: Inhibition of the EGFR signaling pathway by an iodinated pyrazole derivative.

Antimicrobial Activity of Iodinated Pyrazole Derivatives

Iodinated pyrazoles have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. The presence of the iodine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various halogenated pyrazole derivatives against selected microbial strains.

| Compound Class | Specific Derivative(s) | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |

| Pyrazole Derivatives | Compound 3 | Escherichia coli | 0.25 | [10][11] |

| Pyrazole Derivatives | Compound 4 | Streptococcus epidermidis | 0.25 | [10][11] |

| Pyrazole Derivatives | Compound 2 | Aspergillus niger | 1 | [10][11] |

| Halogenoaminopyrazoles | Compound 4b (4-chlorophenyl) | S. aureus, E. faecalis, P. aeruginosa, E. coli | 460 | [5] |

| Halogenoaminopyrazoles | Compound 5a (fluorophenyl) | Staphylococcus aureus ATCC25923 | MBIC: 230 | [5] |

| Pyrazole-imidazole-triazole hybrids | Compound 22 | S. aureus, E. coli, P. aeruginosa | low µmol/mL range | [12] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Compound 12 | E. coli 1924 | 1 | [12] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[13][14][15]

Principle: The antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.

-

Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the iodinated pyrazole derivative solution (at a known concentration) into each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Screening

Caption: General workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity of Iodinated Pyrazole Derivatives

Iodinated pyrazole derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of pyrazole derivatives in the carrageenan-induced paw edema model.

| Compound Class | Administration Route | Dose | Paw Edema Inhibition (%) | Time Point | Reference(s) |

| Pyrazole Derivatives | - | - | 4.0 - 89.7 | - | [17] |

| Benzoxazolinone-based 1,3,4-thiadiazoles | - | - | 62.00 | 3 hr | [18] |

| Benzoxazolinone-based 1,3,4-thiadiazoles | - | - | 52.00 | 5 hr | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[19][20][21]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and reproducible inflammatory response characterized by edema formation. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week.

-

Grouping and Fasting: Divide the animals into groups (n=5-6 per group): a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of the iodinated pyrazole derivative. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by an iodinated pyrazole derivative.

Conclusion

Iodinated pyrazole derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential across various disease areas. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with the synthetic tractability afforded by the iodine substituent, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and evaluate novel iodinated pyrazole-based therapeutics. Future research should focus on elucidating the precise structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic profiles of these promising molecules.

References

- 1. dovepress.com [dovepress.com]

- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. atcc.org [atcc.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. benchchem.com [benchchem.com]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. botanyjournals.com [botanyjournals.com]

- 15. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. inotiv.com [inotiv.com]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 23. phytopharmajournal.com [phytopharmajournal.com]

Technical Guide: Synthesis, Properties, and Applications of Iodo-Methyl-Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Core Compound and Isomer Identification

Direct synthesis and characterization data for 4-Iodo-3-methyl-1H-pyrazole are scarce in the reviewed literature. However, the existence of this substitution pattern is confirmed by the availability of derivatives such as Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 1290964-42-9).[2]

This guide will focus on the following well-characterized and synthetically accessible isomers and related compounds, providing a valuable resource for researchers working with this class of molecules.

Table 1: Physicochemical Properties of Selected Iodo-Methyl-Pyrazoles and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 4-Iodo-1-methyl-1H-pyrazole | 39806-90-1 | C4H5IN2 | 208.00 | Solid | 59-64 |

| 3-Iodo-1-methyl-1H-pyrazole | 92525-10-5[3] | C4H5IN2 | 208.00[3] | - | - |

| 4-Iodo-1,3,5-trimethyl-1H-pyrazole | 51660-65-2[4] | C6H9IN2 | 236.05[4] | - | - |

| 4-Iodopyrazole | 3469-69-0[5] | C3H3IN2 | 193.97[5] | Solid | 108-110[5] |

| 4-Iodo-3-trifluoromethyl-1H-pyrazole | 866638-72-4 | C4H2F3IN2 | 261.97 | Solid | - |

| 4-iodo-3-methyl-5-(1-pyrrolidinylmethyl)-1H-pyrazole | Not Available | C9H14IN3 | 291.135[6] | - | - |

Synthesis of Iodo-Methyl-Pyrazoles

The synthesis of iodo-methyl-pyrazoles can be achieved through various synthetic routes, primarily involving the iodination of a pre-formed pyrazole ring or the cyclization of appropriately substituted precursors.

Iodination of Methyl-Pyrazoles

A common strategy for the synthesis of 4-iodo-pyrazoles involves the direct iodination of the corresponding pyrazole. For instance, 1-methyl-4-iodopyrazole can be synthesized from 1-methylpyrazole.

Experimental Protocol: Synthesis of 1-Methyl-4-iodopyrazole [7]

-

Mixing of Reactants: 1-methylpyrazole and iodine are mixed.

-

Heating: The mixture is heated to a temperature between 40-80 °C.

-

Addition of Oxidant: An aqueous solution of an oxidant (e.g., nitric acid, iodic acid, hydrogen peroxide) is added dropwise to the reaction mixture. The oxidant reacts with the hydrogen iodide generated during the reaction to produce more iodine, driving the reaction to completion.

-

Neutralization: After the reaction is complete, an alkaline solution (e.g., sodium hydroxide) is added to adjust the pH to 6-8.

-

Crystallization: The solution is cooled to induce crystallization of the product, which is then collected by filtration.

References

- 1. benchchem.com [benchchem.com]

- 2. 1290964-42-9|Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. 3-Iodo-1-methyl-1H-pyrazole 95 92525-10-5 [sigmaaldrich.com]

- 4. 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

potential applications of substituted pyrazoles in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents across a wide range of diseases. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic parameters to achieve desired pharmacological activities and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the potential applications of substituted pyrazoles in medicinal chemistry, with a focus on their roles as enzyme inhibitors and receptor modulators.

Anti-inflammatory Applications: Targeting Cyclooxygenase (COX)

Substituted pyrazoles are renowned for their potent anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2). The most prominent example is Celecoxib, a diaryl-substituted pyrazole that selectively binds to and inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2][3] This selectivity for COX-2 over the constitutively expressed COX-1 isoform reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3]

| Compound/Derivative Class | Target | IC50 (COX-1) (µM) | IC50 (COX-2) (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | >100 | 0.28 | >357 | [4] |

| Pyrazole-thiourea-benzimidazole hybrids | COX-2 | - | 0.0000283 - 0.0002272 | - | |

| Trisubstituted pyrazole/pyrazoline hybrids | COX-2 | - | 0.10 - 0.27 | - | [5] |

| Pyrazole functionalized flavones | COX-2 | - | - | - | [5] |

| Pyrazole-pyridazine hybrids (5f) | COX-2 | 14.32 | 1.50 | 9.55 | [6] |

| Pyrazole-pyridazine hybrids (6f) | COX-2 | 9.56 | 1.15 | 8.31 | [6] |

Signaling Pathway: Celecoxib and COX-2 Inhibition

The anti-inflammatory action of Celecoxib is initiated by its binding to the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2). This, in turn, blocks the synthesis of various pro-inflammatory prostaglandins (PGE2, PGI2, etc.), leading to a reduction in inflammation and pain.[1][7]

Anticancer Applications: A Multi-Targeted Approach

The pyrazole scaffold is a prominent feature in numerous anticancer agents, targeting a variety of kinases and other proteins involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibitors

Many pyrazole-containing drugs are potent inhibitors of protein kinases that are often dysregulated in cancer.

-

Ruxolitinib , a potent inhibitor of Janus kinases (JAK1 and JAK2), is used in the treatment of myelofibrosis and polycythemia vera.[8][9][10] By blocking the JAK-STAT signaling pathway, Ruxolitinib suppresses the downstream signaling cascades that promote cell proliferation and inflammation.[11][12]

-

Crizotinib is a multi-targeted tyrosine kinase inhibitor that targets ALK, MET, and ROS1.[13] It is particularly effective in non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[14][15] Crizotinib blocks the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling pathways like PI3K/AKT and MAPK.[13]

| Compound | Target Kinase(s) | IC50/Ki | Reference |

| Ruxolitinib | JAK1, JAK2 | - | [8][9][10] |

| Crizotinib | ALK, MET, ROS1 | - | [13][14][15] |

| Pyrazole-based CDK inhibitor (22) | CDK2/cyclin A | IC50 = 0.247 µM | [16] |

| Pyrazole-based BCR-ABL inhibitor (12) | Bcr-Abl | Kd = 0.5-0.8 nM, IC50 = 0.5 nM | [16] |

| Pyrazolo[3,4-g]isoquinoline (1b) | Haspin | IC50 = 57 nM | [6] |

Other Anticancer Mechanisms

Substituted pyrazoles have also demonstrated anticancer activity through other mechanisms, including the inhibition of tubulin polymerization and the modulation of p53-MDM2 interaction.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3,4-diaryl pyrazole derivatives (6) | Various | 0.00006 - 0.00025 | [17] |

| Pyrazole-based compounds (11c) | PC3, A549, HL60, HCT116, SW620 | 4.09 - 16.82 | [18] |

| Diphenyl pyrazole-chalcone (6b) | HNO-97 | 10.56 | [19] |

| Diphenyl pyrazole-chalcone (6d) | HNO-97 | 10 | [19] |

| 1-aryl-1H-pyrazole-fused curcumin analogues (7d, 7h, 10c) | MDA-MB-231 | 2.43 - 7.84 | [20] |

Signaling Pathway: Ruxolitinib and JAK/STAT Inhibition

Ruxolitinib exerts its therapeutic effect by inhibiting the JAK1 and JAK2 kinases. This prevents the phosphorylation and activation of STAT proteins, which are key transcription factors for genes involved in cell proliferation and inflammation.

Signaling Pathway: Crizotinib and ALK Inhibition

In ALK-positive NSCLC, the EML4-ALK fusion protein is constitutively active, driving downstream signaling pathways. Crizotinib inhibits this aberrant signaling.

Antimicrobial Applications

Substituted pyrazoles have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanism of action can vary, but some have been shown to disrupt the bacterial cell wall.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Naphthyl-substituted pyrazole-derived hydrazones (6) | S. aureus, A. baumannii | 0.78 - 1.56 | [21] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | S. aureus, E. coli | 1 - 8 | [21] |

| Quinoline-substituted pyrazole derivatives (19) | S. aureus, S. epidermidis, B. subtilis | 0.12 - 0.98 | [21] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | A. niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 7.8 (antifungal), 62.5 - 125 (antibacterial) | [22] |

| Pyrazole derivative (4e) | S. pneumoniae | 0.0156 | [23] |

Neurological and Metabolic Applications

The pyrazole scaffold is also integral to drugs targeting the central nervous system and metabolic disorders.

-

Sildenafil , a pyrazolopyrimidinone derivative, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[24][25] By preventing the degradation of cGMP, sildenafil enhances nitric oxide-mediated vasodilation, and is used to treat erectile dysfunction and pulmonary arterial hypertension.[24][25]

-

Rimonabant , a 1,5-diarylpyrazole, was developed as a selective cannabinoid CB1 receptor antagonist/inverse agonist for the treatment of obesity. By blocking the CB1 receptor, it was designed to reduce appetite and food intake.

Signaling Pathway: Sildenafil and PDE5 Inhibition

Sildenafil's mechanism of action involves the potentiation of the nitric oxide (NO)-cGMP signaling pathway.

References

- 1. Probing the Interaction of SR141716A with the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 5. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. iris.uniss.it [iris.uniss.it]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 22. benchchem.com [benchchem.com]

- 23. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 24. promega.com [promega.com]

- 25. A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the carbon-iodine bond in pyrazole systems

An In-depth Technical Guide on the Reactivity of the Carbon-Iodine Bond in Pyrazole Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole nucleus is a privileged scaffold in drug discovery, and its functionalization is a cornerstone of modern medicinal chemistry.[1] The introduction of an iodine atom at the 4-position of the pyrazole ring creates a versatile intermediate, 4-iodopyrazole, which serves as a highly reactive handle for a variety of transition metal-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive technical overview of the reactivity of the carbon-iodine (C-I) bond in pyrazole systems.

Generally, the reactivity of halopyrazoles in the rate-determining oxidative addition step of cross-coupling reactions follows the order I > Br > Cl, a trend dictated by the decreasing strength of the carbon-halogen bond.[3][4] While this high reactivity often allows for milder reaction conditions, it can also introduce competing side reactions, most notably dehalogenation.[3][5] Consequently, the choice between a 4-iodopyrazole and a 4-bromopyrazole is not always straightforward and depends heavily on the specific transformation being performed. This document details the performance of iodopyrazoles across key reactions, provides detailed experimental protocols, and presents quantitative data to inform strategic synthetic planning.

Synthesis of 4-Iodopyrazole Derivatives

The primary route to 4-iodopyrazole derivatives is the direct electrophilic iodination of a pre-formed pyrazole ring.[1][6] This reaction exhibits high regioselectivity for the C4 position due to the electronic properties of the pyrazole system.[1] Several effective iodinating systems have been developed to accommodate a range of pyrazole substrates.

Key Iodination Methodologies:

-

Iodine with an Oxidant: A cost-effective and common method that generates the electrophilic iodine species in situ. Oxidants such as hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) are frequently used.[1][6][7] The I₂/H₂O₂ system in water is considered an environmentally benign "green" protocol.[8]

-

N-Iodosuccinimide (NIS): A mild and highly effective reagent, often employed for less reactive, electron-deficient pyrazoles, sometimes in the presence of an acid catalyst like trifluoroacetic acid (TFA).[1][8]

Data Presentation: Synthesis of 4-Iodopyrazoles

| Substrate | Reagent System | Solvent | Temp (°C) | Yield (%) | Reference |

| Pyrazole | I₂ / H₂O₂ | Water | RT | High (not specified) | [1][6] |

| 1-Aryl-3-CF₃-pyrazole | I₂ / CAN | MeCN | Reflux | 70-81 | [7] |

| 1-Aryl-3-CF₃-pyrazole (with EWG) | NIS / TFA | Acetic Acid | 80 | 36-71 | [7] |

| 3,5-di(pyridin-2-yl)pyrazole | I₂ / HIO₃ | Acetic Acid | 80 | High (not specified) | [9] |

Experimental Protocol: Green Iodination using Iodine and Hydrogen Peroxide

This protocol is adapted from the procedure described by Kim et al.[1]

-

To a stirred suspension of the pyrazole (1.0 eq) in water, add iodine (I₂) (0.5 eq).

-

To this mixture, add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC.

-

Upon completion, the product can be isolated by filtration if it is a solid.

-

If the product is soluble, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.[8]

Visualization: General Synthesis Workflow```dot

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole derivative.

The carbon-iodine bond in pyrazole systems offers a highly reactive and versatile tool for synthetic chemists. Its lability facilitates a range of powerful cross-coupling reactions, enabling the construction of complex molecular architectures relevant to drug discovery and materials science.

-

Key Strengths: The high reactivity of 4-iodopyrazole makes it the substrate of choice for Sonogashira couplings and copper-catalyzed Buchwald-Hartwig aminations, allowing for mild conditions and high yields.

-

[3]Key Challenges: This same reactivity can be a significant drawback in Suzuki-Miyaura couplings, where a propensity for dehalogenation often makes the more stable 4-bromopyrazole a more reliable precursor.

Ult[3]imately, the decision to use a 4-iodopyrazole versus another halopyrazole is a strategic one, dictated by the specific reaction, the nature of the coupling partners, and the chosen catalytic system. A thorough understanding of these reactivity patterns is essential for the efficient and successful synthesis of functionalized pyrazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Iodination of 3-Methyl-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of 3-methyl-1H-pyrazole, a key reaction in the synthesis of valuable intermediates for pharmaceutical and materials science applications. The introduction of an iodine atom onto the pyrazole ring opens up avenues for further functionalization, making this a critical transformation in medicinal chemistry and drug development.

Core Principles of Electrophilic Iodination of 3-Methyl-1H-Pyrazole

The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. In the case of 3-methyl-1H-pyrazole, the primary site of electrophilic attack is the C4 position, which is the most electron-rich and sterically accessible position on the ring. The methyl group at the C3 position further activates the ring towards electrophilic substitution.

The general mechanism involves the generation of an electrophilic iodine species (e.g., I⁺) from an iodine source. This electrophile then attacks the π-system of the pyrazole ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation by a base restores the aromaticity of the pyrazole ring, yielding the iodinated product. The regioselectivity of the reaction is predominantly governed by the electronic effects of the ring nitrogen atoms and the directing effect of the methyl group.

Comparative Analysis of Iodination Methodologies

Several reagents and reaction conditions have been developed for the iodination of pyrazoles. The choice of methodology often depends on the desired regioselectivity, substrate tolerance, and reaction scale. Below is a summary of common methods with available quantitative data for pyrazole derivatives.

| Iodinating Reagent/System | Substrate | Solvent | Temperature (°C) | Yield (%) | Regioselectivity | Reference |

| I₂ / H₂O₂ | Pyrazole | Water | Room Temp | Good to Excellent | C4 | (--INVALID-LINK--) |

| N-Iodosuccinimide (NIS) / TFA | 1-Aryl-3-CF₃-pyrazole | Acetic Acid | 80 | 36-71 | C4 | (--INVALID-LINK--) |

| Iodine Monochloride (ICl) | 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole | Dichloromethane | Room Temp | Not Specified | C4 | (--INVALID-LINK--) |

| n-BuLi / I₂ | 1-Aryl-3-CF₃-pyrazole | THF | -78 to Room Temp | 65-89 | C5 | (--INVALID-LINK--) |

| I₂ / Ceric Ammonium Nitrate (CAN) | 1-Aryl-3-CF₃-pyrazole | Acetonitrile | Reflux | High | C4 | (https.ncbi.nlm.nih.gov/pmc/articles/PMC4371457/) |

Experimental Protocols

Method 1: Iodination using Iodine and Hydrogen Peroxide (A Green Chemistry Approach)

This method is environmentally benign as it uses water as the solvent and generates water as the only byproduct.(--INVALID-LINK--)

Materials:

-

3-Methyl-1H-pyrazole

-

Iodine (I₂)

-

30% Hydrogen peroxide (H₂O₂)

-

Water

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Suspend 3-methyl-1H-pyrazole (1.0 eq) in water.

-

To the stirred suspension, add iodine (0.5 eq).

-

Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-iodo-3-methyl-1H-pyrazole.

Method 2: Iodination using N-Iodosuccinimide (NIS) in Acidic Media

This protocol is suitable for pyrazoles that may be sensitive to strong oxidizing conditions.(--INVALID-LINK--)

Materials:

-

3-Methyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve 3-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid.

-

Add a solution of NIS (1.5 eq) in trifluoroacetic acid to the pyrazole solution.

-

Heat the resulting mixture at 80 °C and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism of Electrophilic Iodination

Caption: Mechanism of the electrophilic iodination of 3-methyl-1H-pyrazole.

General Experimental Workflow

Caption: A generalized workflow for the synthesis of 4-iodo-3-methyl-1H-pyrazole.

Conclusion

The electrophilic iodination of 3-methyl-1H-pyrazole is a fundamental transformation that provides a versatile building block for the synthesis of more complex molecules. The choice of iodinating agent and reaction conditions can be tailored to achieve high yields and regioselectivity, with a notable preference for substitution at the C4 position. The methodologies presented in this guide, including a green chemistry approach, offer researchers and drug development professionals a range of options for accessing 4-iodo-3-methyl-1H-pyrazole and its derivatives, thereby facilitating the exploration of new chemical space in the quest for novel therapeutics and functional materials.

synthesis of pyrazole precursors for iodination

An In-depth Technical Guide to the Synthesis of Pyrazole Precursors for Iodination

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and drug development, present in a wide array of pharmaceuticals. The strategic introduction of an iodine atom, particularly at the C4 position, transforms the pyrazole ring into a versatile synthetic intermediate. This functionalization provides a crucial handle for carbon-carbon and carbon-heteroatom bond formation via various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, thereby enabling the synthesis of complex, highly functionalized molecules with significant biological activity.[1]

This technical guide offers a comprehensive overview of the primary synthetic methodologies for preparing pyrazole precursors amenable to iodination. It provides detailed experimental protocols for key reactions, summarizes quantitative data for comparative analysis, and visualizes synthetic workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of Pyrazole Precursors

The construction of the pyrazole core is the initial and most critical step. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The most prevalent and robust methods include the Knorr pyrazole synthesis and the Vilsmeier-Haack cyclization.

Method A: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this method remains a cornerstone for pyrazole synthesis.[2] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[2][3][4] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[2] A key consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, which is influenced by steric and electronic factors, as well as reaction conditions like pH.[2]

Method B: Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a powerful method for synthesizing pyrazole-4-carbaldehydes, which are excellent precursors for iodination.[5][6][7] The reaction typically involves the treatment of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[6][8] This process results in the cyclization of the hydrazone and concomitant formylation at the C4 position.[5][6] The resulting aldehyde group can be a useful functional handle for further transformations.

Quantitative Data on Pyrazole Synthesis

The following table summarizes reaction conditions and yields for the synthesis of various pyrazole precursors.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

| Knorr Synthesis | Ethyl acetoacetate, Phenylhydrazine | Acetic Acid | Glacial Acetic Acid | Reflux, 1 hr | High (not specified) | [2] |

| Knorr Synthesis | Acetylacetone, Phenylhydrazine Hydrate | None | Ethanol | Reflux, 1 hr | 90 | [2] |

| Vilsmeier-Haack | Hydrazones of β-keto esters | POCl₃/DMF | DMF | 70-80 °C, 4 hr | 60-75 (Conventional) | [5] |

| Vilsmeier-Haack | Hydrazones of β-keto esters | POCl₃/DMF | SiO₂ (support) | Microwave | 85-95 (Microwave) | [5] |

| Vilsmeier-Haack | Substituted Hydrazones | POCl₃/DMF | Dry DMF | 80 °C, 4 hr | 75-88 | [6] |

| One-Pot MCR | Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate | [bmim][FeCl₄] | None (Solvent-free) | 80 °C, 1.5 hr | 92 | [9] |

Part 2: Iodination of Pyrazole Precursors

Direct electrophilic iodination is the most common strategy for preparing 4-iodopyrazoles.[1] The C4 position of the pyrazole ring is electronically rich, making it highly susceptible to electrophilic attack.[1][10] Several iodinating systems have been developed to achieve this transformation efficiently and with high regioselectivity.[1]

Key Iodination Methods

-

Iodine with an Oxidant : This is a cost-effective and environmentally friendly approach.[1] Oxidants such as hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) are used to generate a more electrophilic iodine species in situ.[1][11][12] The I₂/H₂O₂ system in water is considered a particularly "green" protocol, with water being the only byproduct.[13]

-

N-Iodosuccinimide (NIS) : NIS is a mild, reliable, and highly selective iodinating agent.[11][14] It is often used for substrates that may be sensitive to harsher conditions. For less reactive, electron-deficient pyrazoles, an acid catalyst such as trifluoroacetic acid (TFA) is often added to enhance the reactivity of NIS.[11][12]

-

Iodine Monochloride (ICl) : ICl is another effective reagent for the dehydration and iodination of pyrazole precursors, such as 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, to furnish 4-iodopyrazoles.[15]

Quantitative Data on Pyrazole Iodination

The following table summarizes various methods for the regioselective iodination of pyrazole precursors.

| Pyrazole Substrate | Iodinating System | Solvent | Conditions | Yield (%) | Reference |

| 1-Aryl-3-CF₃-pyrazole | I₂ / CAN | MeCN | Reflux, overnight | 71-92 | [12] |

| Pyrazole | I₂ / 30% H₂O₂ | Water | Room Temp, 1-4 hr | 95 | [1][11] |

| 1-(p-Tolyl)-3-CF₃-pyrazole | NIS / TFA | Acetic Acid | 80 °C, overnight | 85 | [12] |

| 1-Acyl-5-hydroxy-4,5-dihydropyrazole | ICl / Li₂CO₃ | CH₂Cl₂ | Room Temp | 95 | [15] |

| Pyrazole | I₂ / HIO₃ · 2H₂O | Acetic Acid / H₂SO₄ | 60 °C | High (not specified) | [16] |

| N-H or N-benzylpyrazoles | KI / KIO₃ | H₂O/CHCl₃/CCl₄ + H₂SO₄ | Not specified | Moderate to excellent | [17] |

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole (Knorr Synthesis)

This protocol is adapted from established Knorr synthesis procedures.[2]

-

Materials :

-

1-Phenyl-1,3-butanedione (1,3-dicarbonyl compound)

-

Methylhydrazine (hydrazine derivative)

-

Glacial Acetic Acid (solvent and catalyst)

-

-

Procedure :

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.0 eq) in glacial acetic acid.

-

Add methylhydrazine (1.1 eq) to the solution. Note: The addition may be exothermic.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a mobile phase of ethyl acetate/hexane) to yield the pure 1,3-dimethyl-5-phenyl-1H-pyrazole.

-

Protocol 2: Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack)

This protocol is a general procedure based on the Vilsmeier cyclization of hydrazones.[6]

-

Materials :

-

Appropriate hydrazone (1.0 mmol)

-

Phosphorus oxychloride (POCl₃) (3.0 mmol)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure :

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (4 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Add POCl₃ (3.0 mmol) dropwise to the stirred DMF. The formation of the solid Vilsmeier reagent will be observed.

-

Add a solution of the hydrazone (1.0 mmol) in dry DMF to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

-

After the reaction is complete, pour the mixture onto crushed ice.

-

Neutralize with a dilute sodium hydroxide solution until a precipitate forms.

-

Allow the mixture to stand overnight to complete precipitation.

-

Filter the pale-yellow precipitate, wash with cold water, and dry.

-

Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether) to yield the pure pyrazole-4-carbaldehyde.

-

Protocol 3: Green Iodination of Pyrazole using I₂/H₂O₂

This protocol describes a green and efficient method for the synthesis of 4-iodopyrazole.[1][11]

-

Materials :

-

Pyrazole derivative (1.0 eq)

-

Iodine (I₂) (0.5 eq)

-

30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

-

Water

-

-

Procedure :

-

To a round-bottom flask, add the pyrazole derivative (1.0 eq) and water.

-

Add iodine (0.5 eq) to the stirred suspension.

-

Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature.

-

Stir the reaction vigorously at room temperature for 1-4 hours. Monitor progress by TLC.

-

Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench excess iodine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 4-iodopyrazole derivative.

-

If necessary, purify the product by recrystallization or column chromatography.[1]

-

Protocol 4: Iodination of 1-Aryl-3-CF₃-pyrazoles using NIS/TFA

This protocol is effective for less reactive, electron-deficient pyrazoles.[12]

-

Materials :

-

1-Aryl-3-CF₃-pyrazole (1.0 mmol)

-

N-Iodosuccinimide (NIS) (1.5 mmol)

-

Trifluoroacetic acid (TFA) (1 mL)

-

Glacial acetic acid (1 mL)

-

-

Procedure :

-

Dissolve the pyrazole (1.0 mmol) in glacial acetic acid (1 mL) in a reaction vial.

-

Add a solution of NIS (1.5 mmol) in TFA (1 mL).

-

Seal the vial and heat the mixture at 80 °C overnight.

-

Cool the solution to room temperature and dilute with dichloromethane (DCM, 60 mL).

-

Wash the organic solution with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃ (3 x 5 mL).

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography to obtain the desired 4-iodopyrazole.[12]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. sid.ir [sid.ir]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 11. benchchem.com [benchchem.com]

- 12. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

In-depth Technical Guide on the Safety and Handling of 4-Iodo-3-methyl-1H-pyrazole

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Iodo-3-methyl-1H-pyrazole could not be located through comprehensive searches of available chemical safety databases. The information presented in this guide is based on data for structurally related compounds, such as other iodinated and methylated pyrazoles. This information is intended for informational purposes only and should not be considered a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals are strongly advised to obtain a certified SDS from a qualified chemical supplier before handling 4-Iodo-3-methyl-1H-pyrazole. The safe handling of any chemical requires adherence to the specific guidelines provided in its SDS.

Introduction to Pyrazole Derivatives and Potential Hazards

Pyrazole and its derivatives are a class of heterocyclic organic compounds that are important scaffolds in medicinal chemistry and drug development.[1] The introduction of a halogen, such as iodine, and other functional groups can significantly alter the biological activity and toxicological properties of the molecule. Iodinated compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract. Therefore, handling novel or uncharacterized pyrazole derivatives like 4-Iodo-3-methyl-1H-pyrazole requires stringent safety precautions.

Hazard Identification and Classification (Based on Related Compounds)

While specific GHS classification for 4-Iodo-3-methyl-1H-pyrazole is unavailable, related iodinated pyrazoles are generally classified with the following hazards. It is prudent to assume that 4-Iodo-3-methyl-1H-pyrazole may exhibit similar properties until specific data is available.

Table 1: GHS Classification for Structurally Similar Compounds

| Compound Name | GHS Pictograms | Hazard Statements |

| 4-Iodopyrazole |

| H302: Harmful if swallowed[2] H315: Causes skin irritation[2][3] H319: Causes serious eye irritation[2][3] H335: May cause respiratory irritation[2][3] |

| 4-Iodo-1-methyl-1H-pyrazole |

| H315: Causes skin irritation[4] H318: Causes serious eye damage[4] H335: May cause respiratory irritation[4] |

| 3-Iodo-1-methyl-1H-pyrazole |

| H315: Causes skin irritation H318: Causes serious eye damage H335: May cause respiratory irritation |

Physical and Chemical Properties (Based on Related Compounds)

The following table summarizes the known physical and chemical properties of structurally similar compounds. These values are for reference only and may not reflect the actual properties of 4-Iodo-3-methyl-1H-pyrazole.

Table 2: Physical and Chemical Properties of Related Pyrazole Compounds

| Property | 4-Iodopyrazole | 4-Iodo-1-methyl-1H-pyrazole | 3-Iodo-1-methyl-1H-pyrazole |

| Molecular Formula | C₃H₃IN₂[2] | C₄H₅IN₂ | C₄H₅IN₂ |

| Molecular Weight | 193.97 g/mol [2] | 208.00 g/mol | 208.00 g/mol |

| Appearance | Solid[2] | Solid | Liquid |

| Melting Point | 108-110 °C[2] | 59-64 °C | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| Density | Not Available | Not Available | 1.936 g/mL at 25 °C |

Handling and Storage

Given the potential hazards, the following handling and storage procedures are recommended as a minimum standard of practice.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][5] A face shield may be necessary for splash-prone operations.

-

Hygiene: Wash hands thoroughly after handling.[3][5] Do not eat, drink, or smoke in the laboratory.

-

Avoidance: Avoid contact with skin, eyes, and clothing.[5] Avoid breathing dust or fumes.[3][5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Store in a locked cabinet or other secure area.[3]

First-Aid Measures (General Guidance)

In the event of exposure, follow these general first-aid procedures and seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]

Accidental Release Measures (General Guidance)

In case of a spill, follow these general procedures:

-

Evacuation: Evacuate the area and ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so.

-

Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust. For a liquid spill, absorb with an inert material and place in a container for disposal.

-

Environmental Precautions: Do not let the product enter drains or waterways.[5]

Experimental Protocols and Safety Workflows

The following diagrams illustrate general safety workflows that should be adapted to specific experimental protocols involving potentially hazardous chemicals like 4-Iodo-3-methyl-1H-pyrazole.

Caption: General workflow for selecting appropriate Personal Protective Equipment (PPE).

Caption: General workflow for responding to a chemical spill in a laboratory setting.

Disposal Considerations

Dispose of 4-Iodo-3-methyl-1H-pyrazole and any contaminated materials in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain or into the environment. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

The safe handling of 4-Iodo-3-methyl-1H-pyrazole is of paramount importance for the protection of researchers and the environment. Due to the lack of specific safety data for this compound, a cautious approach must be taken, assuming it possesses hazards similar to other iodinated pyrazoles. The use of appropriate personal protective equipment, engineering controls, and adherence to established safe laboratory practices are essential. It is the responsibility of the user to obtain a specific Safety Data Sheet and to conduct a thorough risk assessment before commencing any work with this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 5. aksci.com [aksci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Iodo-3-methyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrazole scaffold is a significant heterocyclic motif frequently found in biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery.[1][2] The synthesis of 4-substituted pyrazoles, in particular, is of great interest for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a robust strategy for the functionalization of the pyrazole ring system.[1] This document provides detailed protocols for the Suzuki-Miyaura coupling of 4-iodo-3-methyl-1H-pyrazole with various boronic acids, a key transformation for creating diverse molecular libraries for drug screening. 4-Iodopyrazoles are excellent substrates for this reaction due to the high reactivity of the carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst.[1][3]

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of 4-iodo-3-methyl-1H-pyrazole is highly dependent on the judicious selection of the catalyst, base, and solvent system. The following sections summarize common conditions and provide data for optimization.

Catalyst Selection: A variety of palladium catalysts and ligands can be employed. The choice is crucial for achieving high yields and minimizing side reactions.[1]

-

Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for these couplings.[1][2]

-

Palladium(II) Pre-catalysts with Ligands: A combination of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand like SPhos or XPhos is also highly effective.[4][5]

Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle.

-

Carbonates: Sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.[1][2]

-